4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate
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Overview
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate is a synthetic compound of interest in various scientific disciplines due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, making it an intriguing subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate typically involves multiple steps:
Formation of the thiophene-2-carboxamido intermediate: : This step often requires a reaction between thiophene-2-carboxylic acid and an amine to form the amide bond.
Synthesis of the 1,3,4-thiadiazole ring: : This ring is usually constructed by reacting the intermediate with thiourea under specific conditions.
Assembly of the pyran structure: : The formation of the 4H-pyran ring involves a cyclization reaction, often catalyzed by acidic or basic conditions.
Final coupling reactions: : The completed pyran ring is then reacted with 4-bromobenzoic acid to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above steps to enhance yield and purity. Large-scale synthesis would also require consideration of reaction times, temperatures, and the potential for using continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the thiophene and thiadiazole moieties.
Reduction: : Reduction reactions may target the oxo group or the 4H-pyran ring.
Substitution: : Various substitution reactions can occur on the aromatic rings, depending on the presence of activating or deactivating groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenation using reagents like N-bromosuccinimide (NBS) or nucleophilic substitutions using strong nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include derivatives with modified aromatic rings, altered redox states, and various substituted functional groups.
Scientific Research Applications
The compound is utilized in numerous scientific research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored for its pharmacological effects and potential therapeutic applications.
Industry: : Considered for applications in materials science due to its structural properties.
Mechanism of Action
Molecular Targets and Pathways
While the exact mechanism of action can vary, potential pathways include:
Binding to biological macromolecules: : Such as proteins or DNA, leading to alterations in biological function.
Inhibition of enzymes: : That are critical for cellular processes.
Induction of reactive oxygen species (ROS): : Which can lead to cellular damage and apoptosis.
Comparison with Similar Compounds
Similar compounds to 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-bromobenzoate include other heterocyclic compounds that feature thiophene, thiadiazole, or pyran rings. What sets this compound apart is its specific combination of these rings and functional groups, which confer unique chemical reactivity and potential biological activity.
List of Similar Compounds
5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl derivatives
4H-pyran-3-yl benzoates
Substituted thiadiazoles
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN3O5S3/c21-12-5-3-11(4-6-12)18(27)29-15-9-28-13(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-2-1-7-30-16/h1-9H,10H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNADVPWPKNZGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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